molecular formula C11H14N2 B14351770 3-Cyclohexylpent-2-enedinitrile CAS No. 91842-50-1

3-Cyclohexylpent-2-enedinitrile

Cat. No.: B14351770
CAS No.: 91842-50-1
M. Wt: 174.24 g/mol
InChI Key: YQWBXSWSTDULJY-UHFFFAOYSA-N
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Description

3-Cyclohexylpent-2-enedinitrile is an organic compound characterized by a cyclohexyl group attached to a pent-2-enedinitrile moiety. This compound is part of the nitrile family, which is known for its diverse applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of nitriles often involves large-scale reactions using similar methods as described above but optimized for higher yields and efficiency. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.

    Reduction: Reduction of nitriles typically yields primary amines. This can be achieved using hydrogenation or other reducing agents.

    Substitution: Nitriles can participate in nucleophilic substitution reactions, where the -CN group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as Grignard reagents or organolithium compounds are often used.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the reagent used.

Scientific Research Applications

3-Cyclohexylpent-2-enedinitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Cyclohexylpent-2-enedinitrile exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the context of its application and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylacetonitrile: Similar in structure but with a different carbon chain length.

    Cyclohexylpropionitrile: Another related compound with a different carbon chain length.

    Cyclohexylbutyronitrile: Differing by the length of the carbon chain attached to the nitrile group.

Uniqueness

3-Cyclohexylpent-2-enedinitrile is unique due to its specific structure, which combines a cyclohexyl group with a pent-2-enedinitrile moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

91842-50-1

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-cyclohexylpent-2-enedinitrile

InChI

InChI=1S/C11H14N2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h6,10H,1-5,7H2

InChI Key

YQWBXSWSTDULJY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=CC#N)CC#N

Origin of Product

United States

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